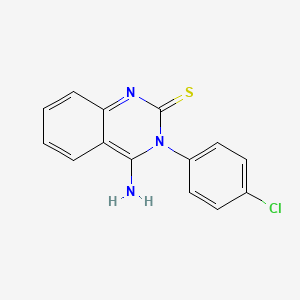

3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione

Descripción general

Descripción

3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione typically involves the condensation of 4-chloroaniline with isothiocyanates, followed by cyclization. One common method includes:

Condensation Reaction: 4-chloroaniline reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.

Cyclization: The dithiocarbamate undergoes cyclization with formamide under heating conditions to yield the desired quinazolinethione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the chlorine substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated quinazolinethione derivatives.

Aplicaciones Científicas De Investigación

3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a thioxo group instead of an imino group.

4-(4-chlorophenyl)-3,4-dihydroquinazoline-2-thione: Differing in the position of the substituents on the quinazoline ring.

Uniqueness

3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione is unique due to its specific substitution pattern and the presence of both imino and thione functionalities, which contribute to its distinct chemical reactivity and biological activity.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Actividad Biológica

3-(4-Chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological properties, including antimicrobial, antifungal, antitubercular, and anticancer activities.

Chemical Structure and Properties

The compound belongs to the quinazoline family and is characterized by the presence of a chlorophenyl group and a thione functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C10H8ClN3S

- Molecular Weight : 233.71 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study highlighted that several synthesized derivatives showed promising activity against various pathogenic strains of fungi, particularly in vitro against strains of Candida and Aspergillus species .

| Compound | Activity | Pathogen |

|---|---|---|

| This compound | Moderate | Candida albicans |

| 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives | Strong | Mycobacterium tuberculosis |

Antitubercular Activity

The compound has also shown activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives could serve as potential candidates for developing new antitubercular agents .

Cytotoxic Effects

A related study explored the cytotoxic effects of 1,2,4-triazole derivatives on melanoma cells. Although not directly tested on this compound, similar compounds have been noted for their selective cytotoxic effects against cancer cell lines. The study reported significant inhibition of cell proliferation in melanoma cells, suggesting potential applications in cancer therapy .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, a series of quinazoline derivatives were synthesized and tested for antifungal activity. Among these, the compound demonstrated notable efficacy against Candida albicans, with an inhibition zone diameter significantly larger than that of standard antifungal agents .

Case Study 2: Anticancer Properties

In another investigation focusing on melanoma treatment, compounds structurally related to quinazolines were assessed for their ability to induce apoptosis in cancer cells. The findings revealed that these compounds could arrest the cell cycle at the S phase and reduce melanin production in melanoma cells, indicating their potential as therapeutic agents against skin cancers .

While specific mechanisms for this compound remain under investigation, related compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the thione group may play a critical role in mediating these effects by forming reactive intermediates that can disrupt normal cellular functions.

Propiedades

IUPAC Name |

4-amino-3-(4-chlorophenyl)quinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-9-5-7-10(8-6-9)18-13(16)11-3-1-2-4-12(11)17-14(18)19/h1-8H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZPHJVPJFRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(C(=S)N=C2C=C1)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324146 | |

| Record name | 4-amino-3-(4-chlorophenyl)quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477889-21-7 | |

| Record name | 4-amino-3-(4-chlorophenyl)quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.